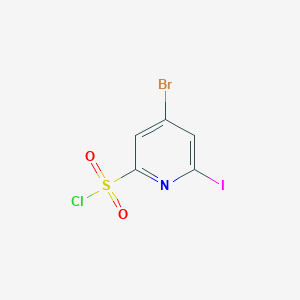

4-Bromo-6-iodopyridine-2-sulfonyl chloride

説明

BenchChem offers high-quality 4-Bromo-6-iodopyridine-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-iodopyridine-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C5H2BrClINO2S |

|---|---|

分子量 |

382.40 g/mol |

IUPAC名 |

4-bromo-6-iodopyridine-2-sulfonyl chloride |

InChI |

InChI=1S/C5H2BrClINO2S/c6-3-1-4(8)9-5(2-3)12(7,10)11/h1-2H |

InChIキー |

NEUWZQRUXZCCBE-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(N=C1S(=O)(=O)Cl)I)Br |

製品の起源 |

United States |

Methodological & Application

Application Note: Orthogonal Functionalization of 4-Bromo-6-iodopyridine-2-sulfonyl Chloride in Medicinal Chemistry

Introduction & Rationale

In modern medicinal chemistry, the design of highly functionalized heteroaromatic scaffolds is critical for exploring structure-activity relationships (SAR) in drug discovery. 4-Bromo-6-iodopyridine-2-sulfonyl chloride (CAS: 1393547-50-6) [1] is a premium polyfunctional building block that offers unparalleled versatility. Pyridine sulfonamides are ubiquitous motifs in targeted therapies, frequently appearing in kinase inhibitors, carbonic anhydrase inhibitors, and GPCR modulators [3].

What makes this specific molecule exceptionally valuable is the presence of three distinct reactive handles—a sulfonyl chloride, an iodine atom, and a bromine atom—each possessing a different threshold for activation. By understanding and exploiting this thermodynamic and kinetic gradient, chemists can perform sequential, site-selective functionalizations to rapidly assemble complex, tri-substituted pyridine architectures without the need for cumbersome protection/deprotection strategies.

Mechanistic Insights & Reactivity Hierarchy

-

Sulfonyl Chloride (-SO₂Cl) [Highest Reactivity]: The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms, the electronegative chlorine, and the electron-deficient pyridine ring [2]. This site must be reacted first. If palladium-catalyzed cross-coupling is attempted prior to sulfonylation, the basic and aqueous conditions required will irreversibly hydrolyze the -SO₂Cl group into an unreactive sulfonic acid.

-

C6-Iodine (-I) [Intermediate Reactivity]: Once the sulfonamide is secured, the halogens can be differentiated. The C–I bond possesses a significantly lower bond dissociation energy (BDE ≈ 55 kcal/mol) compared to the C–Br bond (BDE ≈ 68 kcal/mol). This kinetic advantage means that Pd(0) species will undergo oxidative addition at the C6-iodine position rapidly at lower temperatures, allowing for regioselective Suzuki-Miyaura or Sonogashira couplings.

-

C4-Bromine (-Br) [Lowest Reactivity]: The C4 position is the most inert handle. After C6 functionalization, the C4-Br bond can be engaged under more forcing conditions—typically requiring elevated temperatures, stronger bases, and electron-rich, sterically bulky ligands (e.g., BrettPhos or RuPhos) to overcome the higher activation energy required for oxidative addition.

Workflow Visualization

Orthogonal reactivity workflow for 4-Bromo-6-iodopyridine-2-sulfonyl chloride.

Quantitative Data Summary

The following table summarizes the optimized parameters required to maintain strict chemoselectivity and regioselectivity across the three-step functionalization sequence.

| Reaction Step | Target Site | Reagents & Catalyst | Temp (°C) | Time (h) | Typical Yield | Selectivity |

| 1. Sulfonylation | C2-SO₂Cl | R-NH₂ (1.1 eq), Pyridine or DIPEA | 0 to 25 | 2 - 4 | 85 - 95% | >99% (Chemoselective) |

| 2. Suzuki Coupling | C6-I | Ar-B(OH)₂ (1.0 eq), Pd(dppf)Cl₂, Na₂CO₃ | 60 - 70 | 4 - 8 | 75 - 85% | >95% (C6 over C4) |

| 3. Buchwald-Hartwig | C4-Br | R'-NH₂ (1.2 eq), Pd₂(dba)₃, BrettPhos, t-BuONa | 90 - 110 | 12 - 16 | 60 - 80% | N/A (Only halide left) |

Experimental Protocols

Protocol 1: Chemoselective Sulfonamide Formation (The Anchor Step)

Objective: Convert the highly reactive sulfonyl chloride to a stable sulfonamide without hydrolyzing the functional group. Causality: The reaction of sulfonyl chlorides with amines generates hydrochloric acid as a byproduct. A base must be present to neutralize this acid; otherwise, the amine nucleophile will become protonated and deactivated, stalling the reaction [2]. We utilize anhydrous DIPEA in dichloromethane (DCM) to ensure a strictly anhydrous environment, preventing competitive hydrolysis.

Step-by-Step Methodology:

-

Flame-dry a round-bottom flask and flush with Argon.

-

Dissolve 4-Bromo-6-iodopyridine-2-sulfonyl chloride (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

-

Slowly add the desired primary or secondary amine (1.1 equiv) dissolved in a minimal amount of DCM.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating System:

-

TLC: Sulfonyl chlorides are highly non-polar and UV-active. The resulting sulfonamide will run significantly lower (more polar) on a TLC plate (e.g., Hexanes/EtOAc 7:3).

-

LC-MS: Expert Tip: Do not inject the starting sulfonyl chloride directly into the LC-MS, as it will react with the MeOH/MeCN mobile phase to form sulfonate esters, giving false mass readings. Validate completion solely by the appearance of the product mass [M+H]⁺ and the disappearance of the amine starting material.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C6

Objective: Selectively couple a boronic acid at the C6-iodine position while preserving the C4-bromine. Causality: By strictly controlling the stoichiometry of the boronic acid (1.0 equiv) and keeping the temperature moderate (60 °C), the thermal energy provided is sufficient to overcome the activation barrier of the weaker C–I bond but insufficient to activate the stronger C–Br bond. A mild base (Na₂CO₃) prevents premature degradation of the starting material.

Step-by-Step Methodology:

-

In a Schlenk tube, combine the C2-sulfonamide intermediate (1.0 equiv), aryl boronic acid (1.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio, 0.1 M overall concentration).

-

Seal the tube and heat to 60 °C for 4-8 hours under vigorous stirring.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and purify via flash chromatography.

Self-Validating System:

-

NMR Regiochemistry Check: The starting pyridine core contains two protons (C3 and C5) that are meta to each other. Following the reaction, 2D NOESY NMR will reveal a spatial correlation (Nuclear Overhauser Effect) between the newly introduced C6-aryl protons and the C5-pyridine proton, definitively confirming that coupling occurred at C6 and not C4.

Protocol 3: Late-Stage Buchwald-Hartwig Amination at C4

Objective: Functionalize the remaining C4-bromine to finalize the tri-substituted pyridine scaffold. Causality: With the C6 position occupied, the C4-Br bond is the final reactive handle. To force the challenging oxidative addition into the C–Br bond, an electron-rich, sterically demanding ligand (BrettPhos) is paired with a strong base (sodium tert-butoxide) at elevated temperatures (100 °C).

Step-by-Step Methodology:

-

In a glovebox or under strict Argon flow, charge a vial with the C4-bromo intermediate (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), BrettPhos (0.1 equiv), and NaOtBu (2.0 equiv).

-

Add anhydrous Toluene (0.1 M).

-

Seal the vial and heat at 100 °C for 12-16 hours.

-

Workup: Cool the mixture, dilute with EtOAc, and filter through Celite. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Self-Validating System:

-

Mass Spectrometry Isotope Pattern: The starting material containing the C4-bromine will exhibit a distinct 1:1 isotopic doublet (M / M+2) in the mass spectrum due to the natural abundance of ⁷⁹Br and ⁸¹Br. The complete disappearance of this 1:1 isotopic pattern and the emergence of a singular product mass [M+H]⁺ confirms the successful displacement of the bromine atom.

References

Troubleshooting & Optimization

handling air-sensitive pyridine sulfonyl chloride reagents

Welcome to the Technical Support Center for . Due to the highly electrophilic nature of the sulfonyl chloride group and the nucleophilic/basic properties of the pyridine ring, these bifunctional molecules present unique handling challenges. This guide is designed to provide researchers and drug development professionals with mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure high-fidelity sulfonamide synthesis.

Part 1: Core Principles & Causality (The "Why")

Pyridine sulfonyl chlorides are inherently unstable. The fundamental challenge arises from the molecule's dual nature: it contains both a highly reactive electrophile (the

When exposed to trace moisture or thermal stress, the pyridine nitrogen can act as a nucleophilic catalyst. It attacks the sulfonyl group of an adjacent molecule, forming a highly reactive sulfonylpyridinium intermediate. This intermediate drastically lowers the activation energy for hydrolysis, leading to rapid degradation into sulfonic acid and hydrochloric acid[1]. Furthermore, depending on the isomer, these compounds can undergo spontaneous

Part 2: Troubleshooting Guide & FAQs

Q1: My pyridine-2-sulfonyl chloride turned from a pale yellow oil to a dark brown/black viscous liquid during storage. Is it still usable?

Causality: A significant darkening in color indicates substantial thermal or hydrolytic decomposition[3]. The

Q2: I am observing massive amounts of sulfonic acid byproduct in my LC-MS, but I used anhydrous solvents. What is happening?

Causality: Even with anhydrous solvents (like dry DCM or THF), the amine nucleophile or the auxiliary base (e.g., triethylamine, pyridine) may be hygroscopic and introduce trace water. Because the hydrolysis of pyridine sulfonyl chlorides is nucleophilically catalyzed by the pyridine ring itself, even stoichiometric amounts of water will outcompete your target amine if the temperature is not strictly controlled[1].

Resolution: Distill your amines and bases over

Q3: When synthesizing sulfonamides from pyridine-3-sulfonyl chloride, my yields are capped at 40%, and I see unreacted amine starting material.

Causality: The reaction between an amine and a sulfonyl chloride generates one equivalent of

Part 3: Quantitative Stability Profiling

The stability of pyridine sulfonyl chlorides is highly dependent on the position of the sulfonyl group relative to the pyridine nitrogen. The following table summarizes the quantitative stability trends to guide your experimental planning[2].

| Isomer | Primary Degradation Pathway | Relative Stability | Recommended Storage | Ambient Air Half-Life |

| Pyridine-2-sulfonyl chloride ( | Low | -20 °C, Argon, Neat | < 1 hour | |

| Pyridine-3-sulfonyl chloride ( | Hydrolysis | Moderate | 4 °C, Argon | ~ 12 hours |

| Pyridine-4-sulfonyl chloride ( | Polymerization, | Very Low | Generate in situ only | Minutes |

Part 4: Visualizing Reactivity Workflows

The following diagram illustrates the divergent pathways of pyridine-2-sulfonyl chloride. Controlling temperature and moisture is the only way to force the molecule down the productive pathway.

Divergent reactivity pathways of pyridine-2-sulfonyl chloride highlighting degradation risks.

Part 5: Standard Operating Procedures (SOP)

Protocol: Chemoselective Synthesis of Pyridine Sulfonamides

This protocol utilizes a self-validating thermodynamic control system. By maintaining the reaction at 0 °C and using an excess of a non-nucleophilic base, we thermodynamically favor the sulfonylation of the amine over the competing hydrolysis and extrusion pathways[3][5].

Step 1: Apparatus Preparation Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with ultra-pure Argon. Repeat this vacuum/argon cycle three times. Causality: Micro-droplets of condensation on the glass surface are sufficient to ruin the stoichiometry of the reaction.

Step 2: Nucleophile Solubilization Dissolve the amine nucleophile (1.0 eq) and anhydrous DIPEA (2.5 eq) in anhydrous DCM to achieve a 0.1 M concentration. Cool the mixture to 0 °C using an ice-water bath and allow it to equilibrate for 10 minutes.

Step 3: Electrophile Preparation In a separate dry vial inside a glovebox (or under an inverted argon funnel), dissolve the freshly prepared or titrated pyridine sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM (approx. 1-2 mL per mmol).

Step 4: Controlled Addition

Using a gas-tight syringe, add the sulfonyl chloride solution dropwise over 15-30 minutes to the stirring amine solution at 0 °C.

Causality: Dropwise addition prevents localized exothermic heating and keeps the steady-state concentration of the highly reactive electrophile low, preventing dimerization and thermal

Step 5: Reaction Monitoring Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the disappearance of the amine via LC-MS or TLC (typically 2-4 hours).

Step 6: Chemoselective Workup

Quench the reaction with cold, saturated aqueous

References

- BenchChem.

- Journal of the Chemical Society B: Physical Organic. "Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution." RSC Publishing.

- DSpace@MIT.

- BenchChem. "6-Bromo-2-methoxypyridine-3-sulfonamide: Protocol: Synthesis of N-substituted Pyridine-3-sulfonamide." BenchChem.

- ResearchGate. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

Sources

- 1. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. 6-Bromo-2-methoxypyridine-3-sulfonamide [benchchem.com]

Technical Support Center: Quenching Protocols for Unreacted Sulfonyl Chlorides

Welcome to the Technical Support Center. Sulfonyl chlorides are highly reactive, electrophilic reagents widely used in the synthesis of sulfonamides and sulfonate esters. However, their reactivity also makes them hazardous and prone to generating unwanted byproducts if not properly quenched during the reaction workup.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating methodologies for safely and efficiently quenching unreacted sulfonyl chlorides.

Part 1: Troubleshooting & FAQs (Mechanisms & Causality)

Q1: Why does my sulfonyl chloride persist even after a prolonged basic aqueous wash? A1: Sulfonyl chlorides with significant steric hindrance (e.g., ortho-substituted or bulky aliphatic chains) exhibit remarkably slow hydrolysis kinetics in biphasic systems[1]. The rate-determining step in aqueous hydrolysis involves the formation of a transition state complex between the water molecule and the sulfonyl group[2]. In a standard biphasic mixture (e.g., Dichloromethane/Water), the effective concentration of water in the organic phase is negligible, restricting the reaction to the interfacial boundary. If the electrophilic sulfur is sterically shielded, the weak nucleophilicity of water cannot overcome the activation energy barrier at ambient temperatures.

-

Solution: Transition to a nucleophilic quench using a highly soluble amine (e.g., aqueous ammonia) or a polymer-supported scavenger[3].

Q2: I quenched my reaction with aqueous ammonia, but now I have a new impurity that co-elutes with my product. What happened?

A2: By using a nucleophilic quench, you have successfully consumed the sulfonyl chloride, but you have converted it into a primary sulfonamide (

-

Solution: If your target product is basic (e.g., contains an amine), you can separate the neutral sulfonamide byproduct via an acidic aqueous extraction. If both your product and the byproduct are neutral, you must rely on silica gel chromatography or switch to a mild basic hydrolysis quench (

) to form the water-soluble sulfonate instead.

Q3: How can I safely manage the exotherm and gas evolution during a large-scale quench?

A3: The hydrolysis of sulfonyl chlorides is highly exothermic and generates one equivalent of hydrochloric acid (HCl) alongside the sulfonic acid. When neutralized by sodium bicarbonate (

-

Solution: Employ an "inverse quench" protocol. Instead of adding the aqueous base to the reaction flask, slowly pump or drip the organic reaction mixture into a larger volume of vigorously stirred, pre-chilled (0–5 °C) aqueous

[4]. This uses the large aqueous volume as a thermal sink and allows for controlled

Part 2: Quantitative Comparison of Quenching Strategies

Selecting the correct quenching agent requires balancing reaction kinetics against the physical properties of the resulting byproduct.

| Quenching Agent | Relative Kinetics | Byproduct Formed | Phase Distribution of Byproduct | Ideal Application |

| Water ( | Slow | Sulfonic Acid + HCl | Aqueous | Highly reactive, unhindered sulfonyl chlorides. |

| Moderate | Sulfonate Salt + NaCl + | Aqueous | Standard workup; drives equilibrium by neutralizing HCl. | |

| Ammonia (aq) | Fast | Primary Sulfonamide | Organic / Aqueous (pH dependent) | Sterically hindered substrates; requires subsequent separation. |

| Polymer-bound Amine | Fast | Resin-bound Sulfonamide | Solid (Resin) | Acid/base sensitive products; high-throughput parallel synthesis. |

Part 3: Decision Tree Workflow

Use the following logical workflow to determine the optimal quenching strategy for your specific reaction matrix.

Logical decision tree for selecting the optimal sulfonyl chloride quenching protocol.

Part 4: Validated Step-by-Step Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the success of the previous one.

Protocol A: Biphasic Mild Basic Quench (Standard Method)

Best for standard, unhindered sulfonyl chlorides where the target product is stable to mild aqueous base.

-

Dilution: Dilute the crude reaction mixture with a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate) to reduce the concentration of the sulfonyl chloride and act as a thermal sink.

-

Cooling: Transfer the flask to an ice-water bath (0 °C). Causality: Hydrolysis is exothermic; strict temperature control prevents thermal degradation of the target product and suppresses side reactions[4].

-

Quenching: Slowly add a saturated aqueous solution of

. Observe for -

Biphasic Stirring: Vigorously stir the biphasic mixture for 30–60 minutes. Causality: High-shear stirring increases the interfacial surface area between the organic phase (containing the electrophile) and the aqueous phase (containing the nucleophile), artificially accelerating the biphasic hydrolysis rate[3].

-

System Validation (Critical): Stop stirring and allow the layers to separate. Test the pH of the aqueous layer. If pH < 7 , the

has been depleted by the generated HCl, and hydrolysis has stalled. Add additional -

Separation: Separate the layers, wash the organic layer with brine, and dry over anhydrous

.

Protocol B: Nucleophilic Amine Quench (For Hindered Substrates)

Best for sterically hindered sulfonyl chlorides that resist aqueous hydrolysis.

-

Cooling: Cool the organic reaction mixture to 0 °C.

-

Quenching: Add 2.0 equivalents (relative to the estimated unreacted sulfonyl chloride) of a dilute aqueous ammonia solution or a secondary amine (e.g., diethylamine) directly to the reaction mixture[3].

-

Stirring: Stir for 10–15 minutes. Causality: Amines are vastly superior nucleophiles compared to water. They rapidly attack the electrophilic sulfur to form a sulfonamide, bypassing the slow kinetics of aqueous hydrolysis[3].

-

Acid Wash: Add 1M HCl (aq) to the mixture and stir for 5 minutes. Causality: The acid protonates any excess quenching amine, driving it into the aqueous phase, while the neutral sulfonamide byproduct remains in the organic phase.

-

System Validation (Critical): Analyze the organic phase via LC-MS. The mass corresponding to the sulfonyl chloride must be completely replaced by the mass of the sulfonamide byproduct.

-

Purification: Remove the newly formed sulfonamide byproduct via silica gel chromatography, exploiting the polarity difference between your target product and the sulfonamide.

References

- Title: Process for the preparation of 2-hydroxybenzenesulfonamide (US4556733A)

-

Title: Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions Source: OSTI.GOV URL: [Link]

-

Title: Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides Source: MDPI URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

Validation & Comparative

A Researcher's Guide to the Spectroscopic and Synthetic Landscape of 4-Bromo-6-iodopyridine-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and fine chemical synthesis, the precise characterization and strategic application of highly functionalized building blocks are paramount. 4-Bromo-6-iodopyridine-2-sulfonyl chloride stands as a versatile reagent, offering multiple reaction sites for diversification. However, the limited availability of its direct experimental reference spectra necessitates a predictive and comparative approach for its effective utilization. This guide provides an in-depth analysis of the expected spectroscopic signatures of 4-Bromo-6-iodopyridine-2-sulfonyl chloride, a comparison with viable alternative reagents, and detailed experimental protocols for its characterization and synthesis.

The Challenge: Absence of Direct Spectroscopic Data

A comprehensive search of available scientific databases and commercial supplier information reveals a notable lack of published experimental reference spectra (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 4-Bromo-6-iodopyridine-2-sulfonyl chloride. This absence presents a significant challenge for researchers who rely on such data for reaction monitoring, quality control, and structural verification. To circumvent this, we will employ a comparative analysis based on structurally related compounds to predict the spectral characteristics of the target molecule.

Predicted Spectroscopic Profile of 4-Bromo-6-iodopyridine-2-sulfonyl chloride

The structure of 4-Bromo-6-iodopyridine-2-sulfonyl chloride, with its distinct substituents, will give rise to a unique spectroscopic fingerprint. By examining the known spectral data of analogous compounds, we can forecast the following key features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of substituted pyridines are well-documented, with the chemical shifts of the ring protons and carbons being significantly influenced by the electronegativity and position of the substituents.

¹H NMR Spectroscopy: The pyridine ring of 4-Bromo-6-iodopyridine-2-sulfonyl chloride contains two protons. We can predict their approximate chemical shifts based on the additive effects of the bromo, iodo, and sulfonyl chloride groups.

-

H-3 and H-5: These protons will appear as distinct signals in the aromatic region. The strong electron-withdrawing nature of the sulfonyl chloride group at the 2-position, along with the halogens at the 4 and 6-positions, will deshield these protons, shifting their signals downfield. We would expect two doublets, with a small meta-coupling constant.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring.

-

C-2, C-4, and C-6: These carbons, directly attached to electron-withdrawing groups (sulfonyl chloride, bromo, and iodo, respectively), will be significantly deshielded and appear at lower field.

-

C-3 and C-5: These carbons will resonate at higher field compared to the substituted carbons.

Table 1: Predicted NMR Data for 4-Bromo-6-iodopyridine-2-sulfonyl chloride and Comparison with Analogs

| Compound | Predicted/Observed ¹H NMR (ppm) | Predicted/Observed ¹³C NMR (ppm) | Reference |

| 4-Bromo-6-iodopyridine-2-sulfonyl chloride | H-3: ~8.2-8.4 (d), H-5: ~8.0-8.2 (d) | C-2: ~155-160, C-3: ~125-130, C-4: ~130-135, C-5: ~128-133, C-6: ~100-105 | Predicted |

| 4-Bromo-2-iodopyridine | H-3: 7.68 (dd), H-5: 7.91 (d), H-6: 8.23 (d) | C-2: 110.1, C-3: 132.4, C-4: 139.8, C-5: 129.9, C-6: 151.2 | [1][2] |

| 3-Bromopyridine-D4 | No proton signals from the ring | C-2, C-4, C-5, C-6 (triplets due to C-D coupling), C-3 (singlet) | [3] |

| 6-Chloropyridine-2-sulfonyl chloride | H-3: ~7.9 (d), H-4: ~7.8 (t), H-5: ~7.6 (d) | Data not readily available | [4] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. For 4-Bromo-6-iodopyridine-2-sulfonyl chloride, the most characteristic absorption bands will arise from the sulfonyl chloride group and the substituted pyridine ring.

-

S=O Stretching: Sulfonyl chlorides exhibit two strong and characteristic stretching vibrations for the S=O bonds, typically in the ranges of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric)[5].

-

Pyridine Ring Vibrations: The vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The substitution pattern will influence the exact positions and intensities of these bands[6][7][8].

-

C-Br and C-I Stretching: The C-Br and C-I stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak: The mass spectrum of 4-Bromo-6-iodopyridine-2-sulfonyl chloride will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.

-

Fragmentation: Common fragmentation pathways for sulfonyl chlorides involve the loss of SO₂ or the chlorine radical. For this molecule, fragmentation could also involve the loss of bromine or iodine radicals.

Experimental Protocols for Spectroscopic Characterization

To obtain definitive reference spectra for 4-Bromo-6-iodopyridine-2-sulfonyl chloride, the following experimental protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: A proton-decoupled experiment should be used. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

Caption: Workflow for NMR Data Acquisition.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment before running the sample.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique.

-

Alternatively, Direct Infusion Electrospray Ionization (ESI-MS) can be used by dissolving the sample in a suitable solvent.

-

-

Data Acquisition:

-

Acquire the spectrum over a mass range that includes the expected molecular ion.

-

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

-

Alternatives to 4-Bromo-6-iodopyridine-2-sulfonyl chloride

The choice of a synthetic building block often depends on factors such as reactivity, availability, and cost. Several alternatives to 4-Bromo-6-iodopyridine-2-sulfonyl chloride can be considered for the synthesis of polysubstituted pyridines and sulfonamides. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl[9].

Table 2: Comparison of Alternative Halogenated Pyridine Building Blocks

| Compound | Key Features | Primary Application |

| 4-Bromo-6-iodopyridine-2-sulfonyl chloride | Three distinct reactive sites for sequential functionalization. The sulfonyl chloride is a key handle for introducing sulfonamide moieties. | Synthesis of highly functionalized pyridines and sulfonamides. |

| 4-Bromo-2-iodopyridine | Two reactive halogens for sequential cross-coupling reactions. Lacks the sulfonyl chloride group. | Stepwise introduction of different substituents at the 2- and 4-positions. |

| 2,4-Dibromo-6-chloropyridin-3-ol | Offers differential reactivity between the bromo and chloro substituents. The hydroxyl group provides an additional site for modification[9]. | Synthesis of polysubstituted pyridinols. |

| 6-Chloropyridine-2-sulfonyl chloride | A simpler analog with a single halogen. Useful when only the sulfonyl chloride functionality is required for derivatization. | Preparation of 6-substituted pyridine-2-sulfonamides. |

| Pyridine-2-sulfonyl chloride | The parent compound without halogen substituents. A fundamental building block for simple pyridine-2-sulfonamides[10]. | Introduction of the unsubstituted pyridine-2-sulfonyl group. |

Synthetic Considerations

The synthesis of 4-Bromo-6-iodopyridine-2-sulfonyl chloride itself is not widely reported, but a plausible synthetic route can be devised based on established methods for the synthesis of sulfonyl chlorides[11][12].

Caption: Plausible Synthetic Route to the Target Compound.

A potential synthetic approach could involve the synthesis of the corresponding pyridine thiol, followed by oxidative chlorination.

Experimental Protocol: Synthesis of a Sulfonyl Chloride from a Thiol (General Procedure)

This protocol is a general method and would require optimization for the specific target molecule.

-

Thiol Oxidation:

-

Dissolve the corresponding pyridine thiol in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add an oxidizing agent (e.g., N-chlorosuccinimide) portion-wise while maintaining the temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired sulfonyl chloride.

-

Conclusion

While the direct experimental reference spectra for 4-Bromo-6-iodopyridine-2-sulfonyl chloride are not currently available, a comprehensive understanding of its expected spectroscopic properties can be achieved through a comparative analysis of structurally related compounds. This guide provides researchers with the necessary predictive data and experimental protocols to confidently work with this versatile building block. Furthermore, the comparison with alternative reagents offers valuable insights for strategic synthetic planning in drug discovery and development. The methodologies outlined herein empower researchers to overcome the challenges posed by the lack of readily available data and to fully exploit the synthetic potential of this and other highly functionalized reagents.

References

- BenchChem Technical Support Team. (2025). Application Note: ¹H and ¹³C NMR Spectral Analysis of 3-Bromopyridine-D4. BenchChem.

- BenchChem. (2025). Navigating Synthetic Strategies: A Comparative Guide to Alternatives for 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.

- ACS Publications. (2022). Quaterization Derivatization with Bis(Pyridine) Iodine Tetrafluoroboride: High-Sensitivity Mass Spectrometric Analysis of Unsaturated Fatty Acids in Human Thyroid Tissues. Analytical Chemistry.

- ResearchG

- ResearchGate. (2022). Quaterization Derivatization with Bis(Pyridine) Iodine Tetrafluoroboride: High-Sensitivity Mass Spectrometric Analysis of Unsaturated Fatty Acids in Human Thyroid Tissues | Request PDF.

- Iglesias-Reguant, A., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. Physical Chemistry Chemical Physics, 25(30).

- Vertex AI Search. (n.d.).

- Scilit. (n.d.).

- PubChem. (n.d.). 4-Bromo-2-iodopyridine.

- The Royal Society of Chemistry. (n.d.).

- MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.

- Pharmaffiliates. (n.d.). CAS No : 100523-83-9| Chemical Name : 4-Bromo-2-iodopyridine.

- CHIMIA. (n.d.).

- CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.

- PMC. (2025).

- ResearchGate. (2023). (PDF) Decoding the infrared spectra changes upon formation of molecular complexes: The case of halogen bonding in pyridine.

- PubChemLite. (n.d.). 4-bromo-2-iodopyridine (C5H3BrIN).

- Wiley Online Library. (n.d.).

- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.

- ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1 H NMR.

- ResearchGate. (n.d.). ESP maps of iodinated halogen bond donors and pyridine derived....

- Figshare. (2022). Quaterization Derivatization with Bis(Pyridine) Iodine Tetrafluoroboride: High-Sensitivity Mass Spectrometric Analysis of Unsaturated Fatty Acids in Human Thyroid Tissues - Analytical Chemistry.

- PMC. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

- BLDpharm. (n.d.). 100523-83-9|4-Bromo-2-iodopyridine.

- NIST. (n.d.). 4-Bromopyridine.

- Guidechem. (n.d.). 6-chloro-pyridine-2-sulfonyl chloride 913287-21-5.

- Wiley-VCH. (n.d.).

- PMC. (n.d.).

- PubChem. (n.d.). Pyridine-2-sulfonyl Chloride.

- ResearchGate. (2025).

- DSpace@MIT. (2015).

- PubChem. (n.d.). 2-Chloro-5-pyridinesulfonyl chloride.

- NIST. (n.d.). 6-Chloro-2-pyridinol.

- Sigma-Aldrich. (n.d.). 2-Chloropyridine-3-sulfonyl chloride | 6684-06-6.

Sources

- 1. 4-Bromo-2-iodopyridine | C5H3BrIN | CID 29921876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. rsc.org [rsc.org]

- 6. helios.eie.gr [helios.eie.gr]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. chimia.ch [chimia.ch]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to Quality Control Benchmarks for Pyridine Building Blocks

Introduction

Pyridine and its derivatives are fundamental heterocyclic building blocks in the landscape of modern drug discovery and development.[1] Their presence in numerous approved drugs highlights their importance as privileged structures in medicinal chemistry.[2] The journey from a simple pyridine building block to a final Active Pharmaceutical Ingredient (API) is complex and multi-stepped. The quality of the initial building blocks is paramount, as impurities introduced at the start can propagate through a synthetic route, leading to decreased yields, complex purification challenges, and potentially impacting the safety and efficacy of the final drug substance.[3][4]

This guide provides an in-depth comparison of essential quality control (QC) benchmarks for pyridine-based building blocks. We will move beyond simple specification sheets to explain the causality behind each analytical test, offering detailed experimental protocols and comparative data to empower researchers, scientists, and drug development professionals to make informed decisions about the quality of their critical starting materials. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which provide a global framework for managing impurities in pharmaceuticals.[5][6]

Identity and Structural Confirmation: The NMR Gold Standard

Before assessing purity, it is imperative to unequivocally confirm the chemical identity of the pyridine building block. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing a detailed fingerprint of the molecule's structure.[7]

Expertise & Experience: Why NMR is Essential

NMR spectroscopy probes the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, within a molecule.[7] For a pyridine derivative, this provides several critical pieces of information:

-

Chemical Shifts: The position of signals (ppm) indicates the electronic environment of each proton and carbon. The electron-withdrawing nature of the nitrogen atom in the pyridine ring causes the adjacent α-protons (at C2 and C6) to appear characteristically downfield (typically δ 8.5-8.8 ppm).[7]

-

Coupling Constants (J-values): The splitting patterns of proton signals reveal which protons are adjacent to each other, confirming the substitution pattern on the pyridine ring.[7]

-

Integration: The area under each ¹H signal is proportional to the number of protons it represents, confirming the correct proton count.

An unambiguous NMR spectrum provides the highest level of confidence that you are starting with the correct molecular scaffold.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the pyridine building block and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay.[8]

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum using the residual solvent peak. Integrate all signals and assign the chemical shifts and coupling constants to the molecular structure.

Data Presentation: Comparative ¹H NMR Data for a Substituted Pyridine

| Parameter | High-Quality 2-Chloropyridine | Alternative Product with Impurity | Rationale for Decision |

| Appearance | Clear, colorless liquid | Yellow liquid | Color may indicate degradation products or impurities. |

| ¹H NMR (CDCl₃) | δ 8.35 (ddd, 1H), 7.70 (td, 1H), 7.30 (dd, 1H), 7.25 (ddd, 1H) | δ 8.35 (m), 8.15 (s, impurity), 7.70 (m), 7.30 (m), 7.25 (m) | The presence of an unassigned singlet at δ 8.15 and complex multiplets suggests the presence of an isomeric or related-substance impurity. |

| Purity by NMR | >99% (by integration) | ~90% (by integration) | The high-quality material shows no significant impurity peaks. The alternative contains a quantifiable impurity. |

Mandatory Visualization: NMR Analysis Workflow

Caption: Workflow for structural confirmation by NMR.

Purity Assessment and Impurity Profiling by Chromatography

Chromatography is the workhorse of purity analysis, separating the main pyridine building block from any potential impurities.[9] Gas Chromatography (GC) is typically used for volatile compounds, while High-Performance Liquid Chromatography (HPLC) is suitable for a wider range of non-volatile or thermally sensitive molecules.[10]

Expertise & Experience: Causality Behind Chromatographic Choices

The choice between GC and HPLC is dictated by the physicochemical properties of the pyridine building block (e.g., boiling point, polarity). The goal is to develop a method that provides a sharp, symmetrical peak for the main component and resolves it from all potential impurities. According to ICH Q3A guidelines, impurities must be reported, identified, and qualified based on their levels, which are often determined by area percentage in a chromatogram.[11][12] Common impurities can include:

-

Organic Impurities: Starting materials, by-products from the synthesis, intermediates, and degradation products.[11]

-

Isomeric Impurities: For substituted pyridines, isomers formed during synthesis can be particularly challenging to separate and control.[3]

Experimental Protocol: Purity by Gas Chromatography (GC-FID)

-

Sample Preparation: Accurately prepare a solution of the pyridine building block in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

-

Instrument Setup: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-624 or equivalent).[13][14]

-

Chromatographic Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Carrier Gas: Helium or Nitrogen at a constant flow.[13]

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

-

Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[9]

Data Presentation: Comparative GC Purity Data

| Parameter | High-Purity Building Block | Alternative with Impurities | Acceptance Criteria (Typical) |

| Purity (GC Area %) | 99.8% | 98.5% | ≥ 99.5% |

| Largest Single Impurity | 0.08% | 0.75% | ≤ 0.10% (Identification Threshold) |

| Total Impurities | 0.20% | 1.50% | ≤ 0.50% |

| Decision | PASS | FAIL | Based on ICH Q3A reporting and identification thresholds.[12] |

Mandatory Visualization: GC Purity Analysis Workflow

Caption: Workflow for purity assessment by Gas Chromatography.

Residual Solvent Analysis

Solvents are an integral part of synthesizing chemical building blocks. However, residual solvents that remain in the final product offer no therapeutic benefit and can pose a safety risk.[13] Their control is mandated by the ICH Q3C guidelines, which classify solvents into three classes based on their toxicity.[5]

Expertise & Experience: The Importance of Headspace GC

Static headspace sampling coupled with gas chromatography (GC-HS) is the preferred method for residual solvent analysis.[13][15] In this technique, the sample is heated in a sealed vial, and the volatile solvents partition into the headspace (the gas phase above the sample). An aliquot of this headspace is then injected into the GC. This approach is highly effective because it avoids injecting the non-volatile pyridine building block itself, which could contaminate the GC system, while providing excellent sensitivity for the volatile solvents.

Experimental Protocol: Residual Solvents by GC-HS

-

Sample Preparation: Accurately weigh a specified amount of the pyridine building block (e.g., 100 mg) into a headspace vial. Add a high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO or 1,3-Dimethyl-2-imidazolidinone - DMI) to dissolve the sample.[14] Seal the vial.

-

Instrument Setup: Use a GC-FID system equipped with a headspace autosampler.[16]

-

Headspace Conditions:

-

Incubation Temperature: 80°C - 100°C

-

Incubation Time: 30 - 45 minutes[16]

-

-

Chromatographic Conditions: Utilize a column and oven program optimized for the separation of common solvents as specified in pharmacopeias like the USP <467>.[16][17]

-

Data Analysis: Quantify the amount of each solvent present by comparing the peak areas from the sample to those from a certified reference standard solution containing known concentrations of the target solvents.

Data Presentation: Comparison of Residual Solvent Content

| Solvent | Class (ICH Q3C) | Concentration Limit (ppm) | High-Quality Product (ppm) | Alternative Product (ppm) |

| Benzene | 1 | 2 | < 1 | < 1 |

| Dichloromethane | 2 | 600 | 50 | 850 |

| Toluene | 2 | 890 | 25 | 150 |

| Methanol | 3 | 3000 | 150 | 200 |

| Decision | PASS | FAIL (Exceeds limit for Dichloromethane) |

Mandatory Visualization: Residual Solvent Analysis Workflow

Caption: Workflow for residual solvent analysis via GC-HS.

Water Content by Karl Fischer Titration

Water is not a benign impurity; it can act as a nucleophile in subsequent reactions, leading to unwanted by-products, or affect the stability and reactivity of the building block. The Karl Fischer (KF) titration is the universally accepted method for the specific and accurate determination of water content.[18][19]

Expertise & Experience: Volumetric vs. Coulometric KF

The KF reaction is a titration based on the reaction of water with iodine and sulfur dioxide in the presence of a base (like imidazole) and an alcohol.[20] There are two main types of KF titration:

-

Volumetric: Iodine is added via a burette. This method is ideal for samples with higher water content (e.g., 0.1% to 100%).

-

Coulometric: Iodine is generated electrochemically in the titration cell. This is a more sensitive method, perfect for trace amounts of water (ppm levels up to 1%).[21]

For high-purity pyridine building blocks, which are often specified to have <0.1% water, the coulometric method is generally preferred for its higher precision at low levels.

Experimental Protocol: Coulometric Karl Fischer Titration

-

Instrument Preparation: Ensure the KF titrator's cell is conditioned and the solvent is "dry" (titrated to a stable endpoint).[19]

-

Sample Introduction: Using a gas-tight syringe, accurately determine the weight of the liquid pyridine sample. Inject the sample directly into the KF titration cell. Reweigh the syringe to determine the exact sample weight added.[19]

-

Titration: The instrument automatically generates iodine to react with the water introduced by the sample. The titration stops when the endpoint is reached.

-

Calculation: The instrument's software calculates the amount of water in micrograms (µg). The water content in percent is calculated as: (µg of water / weight of sample in µg) * 100.

Data Presentation: Comparative Water Content Data

| Parameter | High-Quality Product | Alternative Product | Acceptance Criteria (Typical) |

| Method | Coulometric Karl Fischer | Coulometric Karl Fischer | Karl Fischer Titration |

| Specification | Report Value | Report Value | ≤ 0.1% w/w |

| Result | 0.025% (250 ppm) | 0.35% (3500 ppm) | N/A |

| Decision | PASS | FAIL | N/A |

Mandatory Visualization: Karl Fischer Titration Workflow

Caption: Workflow for water content determination by Karl Fischer.

Elemental Impurities (Heavy Metals)

Elemental impurities can be introduced from catalysts, reagents, or manufacturing equipment.[22] These impurities can be toxic and may also interfere with catalytic processes in subsequent synthetic steps. The ICH Q3D guideline provides a risk-based approach to controlling these impurities.[5]

Expertise & Experience: The Power of ICP-MS

Modern analysis has moved away from older, non-specific colorimetric tests to highly sensitive, element-specific techniques.[23] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the premier method for this analysis.[24][25] It can simultaneously detect and quantify dozens of elements at parts-per-billion (ppb) levels, providing the sensitivity needed to meet the stringent Permitted Daily Exposure (PDE) limits set by regulatory agencies.[25]

Experimental Protocol: General ICP-MS Analysis

-

Sample Preparation (Digestion): Accurately weigh the pyridine sample into a digestion vessel. Add high-purity acids (e.g., nitric acid) and use a microwave digestion system to break down the organic matrix, leaving the elemental impurities in an aqueous solution.

-

Instrument Setup: Calibrate the ICP-MS instrument using certified multi-element standards.

-

Analysis: Introduce the digested sample solution into the ICP-MS. The plasma atomizes and ionizes the elements, which are then separated by the mass spectrometer based on their mass-to-charge ratio.

-

Data Analysis: The instrument software quantifies the concentration of each element in the sample by comparing its signal to the calibration curve.

Data Presentation: Comparison of Elemental Impurity Content

| Element | Class (ICH Q3D) | PDE Limit (µ g/day ) | High-Quality Product (µg/g) | Alternative Product (µg/g) |

| Lead (Pb) | 1 | 5 | < 0.5 | 2.0 |

| Arsenic (As) | 1 | 15 | < 0.5 | < 0.5 |

| Mercury (Hg) | 1 | 30 | < 0.5 | 0.8 |

| Palladium (Pd) | 2B | 100 | 1.5 | 25.0 |

| Decision | PASS | FAIL (High Palladium) |

Note: The decision to pass or fail depends on the maximum daily dose of the final drug product, as the concentration in the building block (µg/g) must be low enough not to exceed the PDE.

Mandatory Visualization: Elemental Impurity Analysis Workflow

Caption: Workflow for elemental impurity analysis by ICP-MS.

Summary and Conclusion

The quality of a pyridine building block is not defined by a single analytical result but by a comprehensive profile of its identity, purity, and impurity levels. Relying solely on a purity value from a certificate of analysis is insufficient. A rigorous QC strategy, employing a suite of orthogonal analytical techniques, is the only way to ensure the quality and consistency required for successful research, development, and manufacturing.

This guide has outlined the core analytical benchmarks and provided the scientific rationale for their use. By understanding and implementing these QC principles, researchers and drug developers can mitigate risks, improve the reproducibility of their synthetic processes, and build a solid foundation for the development of safe and effective medicines.

References

- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.

- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.

- Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.

- Sigma-Aldrich. Determination of Water Content in Pyridine Using Karl Fischer Titration.

- Sigma-Aldrich. Pyridine Pharmaceutical Secondary Standard; Certified Reference Material 110-86-1.

- Benchchem. Common impurities in commercial Pyridine-2-sulfonic acid.

- SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained.

- Benchchem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).

- Benchchem. Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.

- Sigma-Aldrich. Pyridine Pharmaceutical Secondary Standard; Certified Reference Material 110-86-1.

- Agilent. (2012, June 7). Residual Solvent Analysis with a Specifically Designed and Tested Agilent J&W DB-Select 624UI for USP <467> Column.

- Metrohm. Water Determination by Karl Fischer Titration.

- Scirp.org. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products.

- Benchchem. Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.

- NANOLAB. Heavy Metals and Toxic Substances: Tests in Pharmaceuticals.

- QAQC Lab. (2012). Karl Fischer Method of Moisture Determination.

- MCI. Heavy metal analysis in pharmaceutical products using ICP-MS.

- UFAG Laboratorien AG. Elemental analysis and heavy metals for the pharmaceutical sector.

- Pharmaceutical Technology. (2025, March 14). Illuminating Heavy Metals Testing.

- Thermo Fisher Scientific. Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase.

- Almac. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.

- PMC - NIH. Determination of Residual Solvents in Linezolid by Static Headspace GC.

- PMC - NIH. NMR quality control of fragment libraries for screening.

- Open Access Journals. A Brief View on Pyridine Compounds.

- MDPI. Special Issue : Heterocyclic Building Blocks for Medicinal Applications.

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ピリジン Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 11. tasianinch.com [tasianinch.com]

- 12. database.ich.org [database.ich.org]

- 13. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]

- 14. almacgroup.com [almacgroup.com]

- 15. Determination of Residual Solvents in Linezolid by Static Headspace GC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. agilent.com [agilent.com]

- 18. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 19. Determination of Water Content in Pyridine Using Karl Fischer Titration [sigmaaldrich.com]

- 20. metrohm.com [metrohm.com]

- 21. qclabequipment.com [qclabequipment.com]

- 22. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]

- 23. pharmtech.com [pharmtech.com]

- 24. nano-lab.com.tr [nano-lab.com.tr]

- 25. mci-cr.com [mci-cr.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。